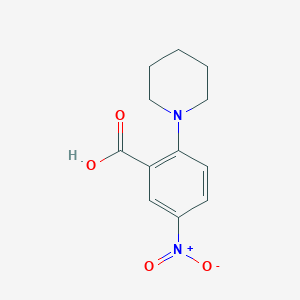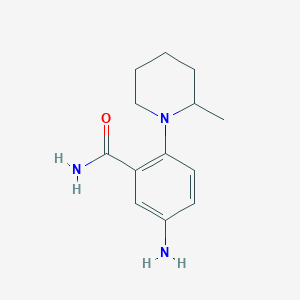
3-(3-Methyl-1H-indol-1-yl)propanenitrile
説明
3-(3-Methyl-1H-indol-1-yl)propanenitrile, otherwise known as 3-MIPN, is a synthetic compound of the indole family. It is a colorless, low-volatility liquid that has a wide range of applications in scientific research. 3-MIPN is a versatile compound that has been used in a variety of fields, from biological research to organic chemistry. In
科学的研究の応用
Synthesis and Biological Evaluation
3-(3-Methyl-1H-indol-1-yl)propanenitrile derivatives are utilized in the synthesis of a variety of heterocyclic substances with significant biological applications. For example, certain derivatives exhibit strong antimicrobial activities against various bacterial organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Corrosion Inhibition
Derivatives of this compound are explored for their potential as corrosion inhibitors. Studies demonstrate their effectiveness in inhibiting tin corrosion in sodium chloride solutions, emphasizing their role in industrial applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Chemical Reactions and Structures
The compound also plays a role in various chemical reactions, leading to the formation of different nitro and nitroso indole derivatives. These reactions have significance in organic chemistry and materials science, with applications ranging from pharmaceuticals to industrial chemicals (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).
Heterocyclic Compound Synthesis
This compound is used as a precursor in the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including in the development of new pharmaceuticals and materials (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).
Pharmaceutical Applications
The derivatives of this compound are studied for their potential in pharmaceutical applications, such as in the synthesis of glycogen synthase kinase-3β inhibitors, which are relevant for the treatment of neurodegenerative diseases like Alzheimer’s (Andreev et al., 2019).
Electropolymerization and Electrochemical Applications
Studies on the electropolymerization of this compound derivatives demonstrate their potential in creating electrically active films. These materials have applications in fields such as electronics and sensor technology (Elamin, Hashim, & Mohammed, 2021)
将来の方向性
The future research directions for “3-(3-Methyl-1H-indol-1-yl)propanenitrile” could involve further studies on its synthesis, chemical properties, and potential biological activities. Given the antiproliferative activities observed in related compounds, it may be worthwhile to explore its potential as a therapeutic agent .
特性
IUPAC Name |
3-(3-methylindol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVHVYXPVVRNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383892 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4414-81-7 | |
| Record name | 3-(3-Methyl-1H-indol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B1305017.png)
![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B1305027.png)
![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)


![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)




